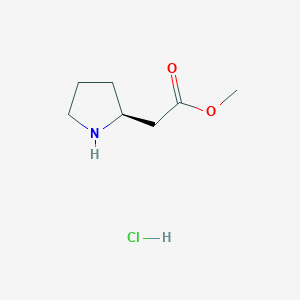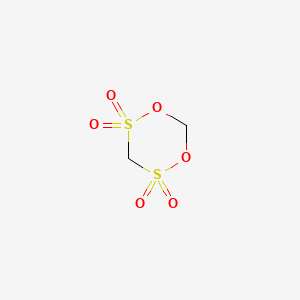
2-Methoxy-5-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C~9~H~7~F~3~O~2~ . It is also known by other names, including 2-Methyl-5-(trifluoromethyl)benzoic acid . The compound’s chemical structure consists of a benzene ring substituted with a methoxy group (–OCH~3~) and a trifluoromethyl group (–CF~3~) at specific positions.
Synthesis Analysis
The synthesis of this compound involves several methods, including aromatic substitution reactions . Researchers have reported various synthetic routes, such as Friedel-Crafts acylation or direct fluorination of suitable precursors. These methods allow for the introduction of the trifluoromethyl group onto the benzene ring.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(trifluoromethyl)benzoic acid is crucial for understanding its properties and reactivity. The compound’s three-dimensional arrangement influences its behavior in chemical reactions. The methoxy group provides polarity, affecting solubility and interactions with other molecules.
Chemical Reactions Analysis
This compound participates in several chemical reactions, including:
- Acid-Base Reactions : It can donate or accept protons due to the carboxylic acid group.
- Esterification : Reaction with alcohols to form esters.
- Substitution Reactions : The trifluoromethyl group can undergo substitution reactions with nucleophiles.
- Decarboxylation : Under specific conditions, the carboxylic acid group may be removed.
Physical And Chemical Properties Analysis
- Density : Approximately 1.3 g/cm³.
- Boiling Point : Around 261.0°C at 760 mmHg.
- Vapor Pressure : Negligible at 25°C.
- Enthalpy of Vaporization : 52.7 kJ/mol.
- Flash Point : 111.7°C.
- Index of Refraction : 1.478.
- Molar Refractivity : 43.0 cm³/mol.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of 1,3,4-Oxadiazole Derivatives
- Methods : The synthesis involves the reaction of 2-Methoxy-5-(trifluoromethyl)benzoic acid with hydrazides under controlled conditions to form the oxadiazole ring .
- Results : The resulting 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety have been synthesized successfully, indicating the versatility of the parent compound in creating pharmacologically active structures .
Application 2: Ligand Binding Studies with Chaperones
- Methods : Surface plasmon resonance and 1H NMR spectroscopy are employed to study the interaction between the benzoic acid derivatives and chaperones like PapD and FimC .
- Results : The studies provide insights into the binding affinities and kinetics of the interactions, which are essential for understanding the molecular basis of chaperone function .
Application 3: Endothelial Lipase Inhibition
- Methods : Inhibitory assays are conducted to evaluate the efficacy of the compound in reducing EL activity .
- Results : The compound shows potential as an inhibitor, suggesting its application in the treatment of dyslipidemia-related cardiovascular diseases .
Application 4: Safety and Handling in Research
- Methods : Standard laboratory safety procedures are outlined for the use of this compound, including the use of personal protective equipment .
- Results : Adherence to these guidelines ensures safe handling and minimizes risks associated with skin and eye irritation, as well as respiratory issues .
Application 5: Molecular Formula Determination
- Methods : Techniques like mass spectrometry are used to determine the average mass and monoisotopic mass of the compound .
- Results : The accurate determination of the molecular formula and mass supports further chemical analysis and research applications .
Application 6: Experimental Research Use
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 2-Methoxy-5-(trifluoromethyl)benzoic acid in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific hazards may include skin or eye irritation, so proper handling and storage are crucial.
Zukünftige Richtungen
Future research could explore:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Derivatives : Synthesize derivatives with modified substituents for enhanced properties.
- Environmental Impact : Assess its environmental fate and toxicity.
Eigenschaften
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKZCKOHULJEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544405 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)benzoic acid | |
CAS RN |
4864-01-1 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
